molecular formula C4N6Zn B186246 Zinc bis(cyanocyanamidate) CAS No. 18622-28-1

Zinc bis(cyanocyanamidate)

Cat. No.: B186246
CAS No.: 18622-28-1
M. Wt: 197.5 g/mol
InChI Key: TZBWMAFVBMWFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zinc bis(cyanocyanamidate) is a useful research compound. Its molecular formula is C4N6Zn and its molecular weight is 197.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Zinc bis(cyanocyanamidate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc bis(cyanocyanamidate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

zinc;cyanoiminomethylideneazanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2N3.Zn/c2*3-1-5-2-4;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBWMAFVBMWFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=[N-])=NC#N.C(=[N-])=NC#N.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N6Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066392
Record name Cyanamide, cyano-, zinc salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18622-28-1
Record name Zinc dicyanimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018622281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanamide, N-cyano-, zinc salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyanamide, cyano-, zinc salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZINC DICYANIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W97660PN8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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